molecular formula C11H12F3NO B14811724 (4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B14811724
M. Wt: 231.21 g/mol
InChI Key: RKWFEYLWONYECG-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-cyclopropoxy-2-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

[4-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-5-9(16-8-3-4-8)2-1-7(10)6-15/h1-2,5,8H,3-4,6,15H2

InChI Key

RKWFEYLWONYECG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)CN)C(F)(F)F

Origin of Product

United States

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